1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18853577
InChI: InChI=1S/C9H11F3N2O/c1-2-6-5-7(15-9(10,11)12)3-4-8(6)14-13/h3-5,14H,2,13H2,1H3
SMILES:
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine

CAS No.:

Cat. No.: VC18853577

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine -

Specification

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
IUPAC Name [2-ethyl-4-(trifluoromethoxy)phenyl]hydrazine
Standard InChI InChI=1S/C9H11F3N2O/c1-2-6-5-7(15-9(10,11)12)3-4-8(6)14-13/h3-5,14H,2,13H2,1H3
Standard InChI Key ZXRZAGCGSLKOCT-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)OC(F)(F)F)NN

Introduction

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is a hydrazine derivative with the chemical formula C₉H₁₁F₃N₂ and a molecular weight of 236.26 g/mol. It is classified under organofluorine compounds and hydrazines, which are commonly used in various chemical syntheses and applications in medicinal chemistry. This compound is notable for its trifluoromethoxy group, which enhances its reactivity and potential biological activity due to the electronegative fluorine atoms.

Synthesis and Applications

The synthesis of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine typically involves several key steps, although detailed synthesis pathways are not widely documented in the available literature. This compound can participate in various chemical reactions typical of hydrazines, including condensation reactions to form hydrazones, which are important in medicinal chemistry for their potential biological activities.

1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine has several scientific applications, primarily in laboratory settings for research and development purposes. Its potential biological activity makes it a promising candidate for further research into its pharmacological effects.

Research Findings and Potential Uses

While specific data on the biological activity of 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is limited, hydrazine derivatives are generally known for their potential in medicinal chemistry. They can be used as intermediates in the synthesis of compounds with antifungal, anticancer, or other pharmacological properties.

Potential UseDescription
Medicinal ChemistryIntermediates for synthesizing compounds with potential pharmacological activities.
Biological ActivityPotential for exhibiting biological activity due to the trifluoromethoxy group.
Research ApplicationsUsed in laboratory settings for research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator